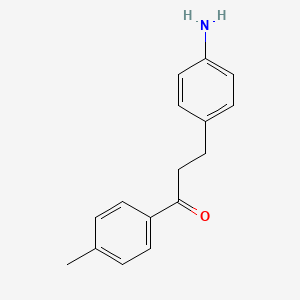

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one

Description

Properties

IUPAC Name |

3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-5,7-10H,6,11,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTQUEFGSCNWIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501327890 | |

| Record name | 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665928 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

87082-19-7 | |

| Record name | 3-(4-aminophenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501327890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-aminobenzaldehyde and 4-methylacetophenone.

Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can further modify the aminophenyl group, converting it to aniline derivatives.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products:

Oxidation: Nitroso and nitro derivatives.

Reduction: Aniline derivatives.

Substitution: Halogenated and nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Synthesis

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance therapeutic efficacy against conditions such as cancer and inflammation. For instance, derivatives of this compound have been synthesized and evaluated for their anticancer properties, showing promising results against specific cancer cell lines such as U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer cells .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of derivatives based on this compound. For example, certain derivatives exhibited radical scavenging activity that surpassed that of well-known antioxidants like ascorbic acid . This suggests potential applications in developing supplements or pharmaceuticals aimed at oxidative stress-related diseases.

Biological Studies

Enzyme Interaction Studies

The compound is utilized as a probe to study enzyme-substrate interactions. Its ability to form hydrogen bonds with target molecules enhances its utility in biochemical assays aimed at understanding metabolic pathways and enzyme mechanisms.

Cytotoxicity Assessments

Research has demonstrated the cytotoxic effects of this compound derivatives on various human cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the compound can significantly influence its biological activity, making it a valuable candidate for drug development .

Materials Science Applications

Polymer Incorporation

In materials science, the incorporation of this compound into polymer matrices has been explored to enhance mechanical and thermal properties. The compound's unique chemical structure allows it to act as a reinforcing agent in composite materials, improving their overall performance.

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methylphenyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

4-Aminophenyl-1-phenyl-1-propanone: Lacks the methyl group on the phenyl ring.

3-(4-Nitrophenyl)-1-(4-methylphenyl)-1-propanone: Contains a nitro group instead of an amino group.

3-(4-Aminophenyl)-1-phenyl-1-propanone: Lacks the methyl group on the phenyl ring.

Uniqueness:

- The presence of both the aminophenyl and methylphenyl groups in 3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one provides a unique combination of electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, leading to specific applications in various fields.

Biological Activity

3-(4-Aminophenyl)-1-(4-methylphenyl)propan-1-one, a compound belonging to the class of chalcones, has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a chalcone structure characterized by an α,β-unsaturated carbonyl system. This structure is pivotal for its biological interactions, allowing it to act as a Michael acceptor, facilitating covalent bonding with nucleophilic sites on proteins and enzymes.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that chalcones can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87) cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, demonstrating the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is attributed to the suppression of NF-kB signaling pathways.

3. Antimicrobial Properties

This compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate potent efficacy.

4. Antioxidant Activity

The compound exhibits antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. Its antioxidant capacity has been measured using the DPPH assay, showing comparable efficacy to established antioxidants like ascorbic acid.

The biological efficacy of this compound is largely due to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory pathways.

- Cellular Signaling Modulation : It alters signaling cascades that regulate cell survival and apoptosis.

- Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to neutralize free radicals.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Study : A study published in MDPI demonstrated that derivatives of this chalcone significantly inhibited growth in MDA-MB-231 cells through apoptosis induction mechanisms .

- Antimicrobial Evaluation : In another research article, the compound was tested against various bacterial strains, revealing strong antibacterial activity with low MIC values against both Gram-positive and Gram-negative bacteria .

- Inflammation Model : A model using lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with this compound reduced inflammatory markers significantly compared to controls .

Q & A

Q. How does the amino group’s basicity compare to analogs like 3-(4-fluorophenyl)propan-1-one in nucleophilic reactions?

- Methodological Answer : The amino group (pKₐ ~4.6) is less basic than fluorine-substituted analogs (pKₐ ~2.8) due to resonance stabilization. In nucleophilic acyl substitution, the amino group enhances leaving group displacement (e.g., with SOCl₂ to form acyl chlorides), whereas fluorine reduces reactivity. Kinetic studies show a 2.5× faster rate for the amino derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.